![molecular formula C10H8FNO B3030876 1-(5-fluoro-1H-indol-3-yl)ethanone CAS No. 99532-53-3](/img/structure/B3030876.png)
1-(5-fluoro-1H-indol-3-yl)ethanone
Overview
Description
1-(5-fluoro-1H-indol-3-yl)ethanone is a compound with the molecular formula C10H8FNO. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of different disorders in the human body .
Molecular Structure Analysis
The molecular structure of 1-(5-fluoro-1H-indol-3-yl)ethanone consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorine atom attached to the 5th position of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-fluoro-1H-indol-3-yl)ethanone are not mentioned in the retrieved papers, indole derivatives are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
1-(5-fluoro-1H-indol-3-yl)ethanone has a molecular weight of 177.18 . Other specific physical and chemical properties of this compound are not available in the retrieved papers.Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)ethanone, have shown potential as antiviral agents . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Properties
Indole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology . They have been found to exhibit antitumor activities, making them potential candidates for cancer treatment .
Antimicrobial Activity
Indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)ethanone, have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Industrial Applications
Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . They can be used to produce various biologically active compounds for the treatment of different types of disorders in the human body .
Signaling Molecule
Indole is a signaling molecule produced both by bacteria and plants . In this role, it can help regulate diverse physiological processes .
properties
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTQMPBWFSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297290 | |
Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-1H-indol-3-yl)ethanone | |
CAS RN |
99532-53-3 | |
Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99532-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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